N-(3-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-7-8-16(11-15(14)2)19-9-10-20(26)25(23-19)13-21(27)24(3)18-6-4-5-17(22)12-18/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOHJYQADPVGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N(C)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a chlorophenyl group and a pyridazinone moiety, which are known to influence its biological properties. The molecular formula is , with a molecular weight of 335.83 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O |
| Molecular Weight | 335.83 g/mol |
| CAS Number | [Not available] |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly affecting serotonin receptors. The potential for selective agonism at the 5-HT_2C receptor has been highlighted in studies involving related compounds, suggesting that this compound may exhibit similar properties .
Neurotransmitter Modulation
The compound may influence serotonin signaling pathways, particularly through 5-HT_2C receptor modulation. This receptor's involvement in mood regulation and anxiety suggests that this compound could have implications in treating mood disorders .
Case Studies
- Case Study on Related Compounds : A series of studies on N-substituted (2-phenylcyclopropyl)methylamines demonstrated that modifications in the chemical structure led to varying degrees of selectivity for serotonin receptors. Compounds exhibiting high selectivity for the 5-HT_2C receptor were associated with reduced side effects typically seen with broader-spectrum antipsychotics .
- Animal Model Studies : In an experimental model using rodents, compounds structurally similar to this compound showed significant reductions in hyperactivity and anxiety-like behaviors when administered at specific doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
